TAMRA-C6-Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

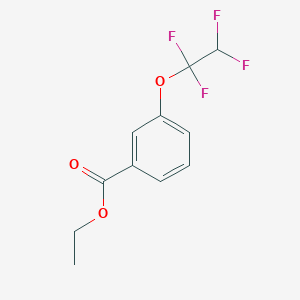

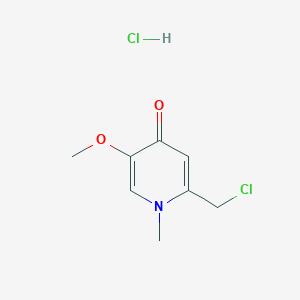

The synthesis of TAMRA-C6-Acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis

The molecular structure of this compound consists of a TAMRA dye linker with a terminal carboxylic acid that can react with primary amine groups . The exact mass of this compound is 557.25 .Chemical Reactions Analysis

This compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is utilized in the development of fluorescent immunosensors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 557.7 and a chemical formula of C32H35N3O6 . It has an excitation maximum at 553 and an emission maximum at 575 . It is soluble in DMSO, DMF, and DCM .作用機序

Target of Action

TAMRA-C6-Acid is a TAMRA dye linker . Its primary targets are primary amine groups . These groups are abundant in biological systems, particularly in proteins, where they are present in the side chains of lysine residues and the N-termini of polypeptides.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC or HATU) to form a stable amide bond . This reaction allows the this compound to bind to its target molecules, effectively labeling them with the TAMRA dye.

Biochemical Pathways

Instead, it serves as a fluorescent label . When bound to a target molecule, it allows for the visualization and tracking of that molecule within a biological system. This can be particularly useful in studying the dynamics of biochemical pathways.

Pharmacokinetics

It is soluble in DMSO, DMF, and DCM , which suggests it could be delivered in a variety of formulations. The stability of the amide bond it forms with primary amines would also contribute to its persistence in biological systems.

Result of Action

The primary result of this compound’s action is the labeling of target molecules with a fluorescent dye . This allows for the visualization of these molecules under appropriate lighting conditions. The TAMRA dye has an excitation maximum at 553 nm and an emission maximum at 575 nm , producing a bright, orange-red fluorescence.

実験室実験の利点と制限

TAMRA-C6-Acid is an extremely versatile tool for labeling and imaging proteins and DNA. It is highly soluble in water and has a wide range of applications in the field of biochemistry. It is also relatively inexpensive and can be used in a variety of experiments. However, it is important to note that this compound is not suitable for all experiments and may not be suitable for some types of imaging or tracking.

将来の方向性

There are a number of potential future directions for TAMRA-C6-Acid research. One potential area of research is to explore ways to improve the sensitivity and accuracy of the dye for imaging and tracking purposes. Another potential area of research is to explore ways to improve the efficiency of the synthesis method. Additionally, researchers could explore ways to use this compound in combination with other fluorescent dyes to create more detailed images of proteins and DNA. Finally, researchers could explore ways to use this compound for drug discovery and cancer research.

合成法

TAMRA-C6-Acid is synthesized using a reaction between an amine and an acid. This reaction produces a fluorescent dye with a carboxyl group attached to the end of the molecule. The carboxyl group is then reacted with a triazole compound to form a this compound molecule. The reaction is usually carried out in an aqueous solution and is usually complete within 24 hours.

科学的研究の応用

TAMRA-C6-Acid is a popular choice for labeling proteins and DNA for detection, imaging, and tracking purposes. It is often used in conjunction with other fluorescent dyes to create a more detailed image of the molecules being studied. This compound is also used to study enzyme activity, gene expression, and protein folding. It has been used in a variety of studies related to cancer research, cell signaling, and drug discovery.

生化学分析

Biochemical Properties

TAMRA-C6-Acid interacts with primary amine groups . This interaction is facilitated by the presence of activators such as EDC or HATU, which enable the formation of a stable amide bond . This property allows this compound to bind to various biomolecules that contain primary amine groups, thereby playing a role in various biochemical reactions.

Cellular Effects

Given its ability to form stable amide bonds with primary amine groups , it is likely that this compound can influence cellular processes by interacting with proteins and other biomolecules that contain these groups.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable amide bonds with primary amine groups This interaction can potentially influence the function of proteins and other biomolecules, leading to changes in cellular processes

Temporal Effects in Laboratory Settings

Given its chemical stability and ability to form stable amide bonds , it is likely that this compound can exert its effects over extended periods

Metabolic Pathways

Given its ability to interact with primary amine groups , it is possible that this compound may interact with enzymes or cofactors that contain these groups

Subcellular Localization

Given its ability to interact with primary amine groups , it is possible that this compound may localize to specific compartments or organelles that contain these groups

特性

IUPAC Name |

5-(6-carboxyhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-34(2)21-11-14-24-27(18-21)41-28-19-22(35(3)4)12-15-25(28)30(24)23-13-10-20(17-26(23)32(39)40)31(38)33-16-8-6-5-7-9-29(36)37/h10-15,17-19H,5-9,16H2,1-4H3,(H2-,33,36,37,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBOWMCMBUTFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)